6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and benzyloxy groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino and benzyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromoquinoxaline: This compound shares the amino group but has a different core structure and substituent.
6-Amino-5-carboxamidouracil: Similar in having an amino group, but differs in the core structure and functional groups.
6-Amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole: Another compound with an amino group, but with a different heterocyclic core.
Uniqueness
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the isoindoline core with amino and benzyloxy groups. This unique structure allows for distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-amino-5-phenylmethoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H14N2O2/c16-13-7-12-11(8-17-15(12)18)6-14(13)19-9-10-4-2-1-3-5-10/h1-7H,8-9,16H2,(H,17,18) |
InChI Key |
PPFFWUNHYBKKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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